molecular formula C9H10ClNS B7798434 N-(4-chlorophenyl)propanimidothioic acid

N-(4-chlorophenyl)propanimidothioic acid

Cat. No.: B7798434
M. Wt: 199.70 g/mol
InChI Key: NXRZBVQXCLWNFY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)propanimidothioic acid is a chemical compound of interest in synthetic organic and medicinal chemistry research. This molecule features a propanimidothioic acid backbone substituted with a 4-chlorophenyl group, a structure often utilized as a building block or key intermediate in organic synthesis . Compounds containing chlorophenyl groups are frequently investigated for their potential biological activities and are common pharmacophores in drug discovery . Researchers may employ this substance in the development of novel heterocyclic compounds or as a precursor for the synthesis of more complex molecules. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically used for the identification and purity assessment of research compounds like this one, ensuring high-quality data for research purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)propanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZBVQXCLWNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=NC1=CC=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Imidothioic Acids in Organic Synthesis

Imidothioic acids are a class of organic compounds characterized by the functional group RC(=NR’)SH. They are the sulfur analogs of imidic acids [RC(=NR’)OH] and exist in tautomeric equilibrium with their corresponding thioamides [RC(=S)NHR’]. This tautomerism is a critical aspect of their chemistry, influencing their reactivity and stability. While the thioamide form is generally more stable, the imidothioic acid tautomer can play a significant role in certain chemical transformations.

The synthesis of imidothioic acid derivatives often proceeds through the corresponding thioamides. Thioamides can be prepared through various methods, including the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. Once formed, the thioamide can, under specific conditions, be protonated or alkylated on the sulfur atom, highlighting the nucleophilic character of the sulfur in the imidothioic acid tautomer.

The general reactivity of imidothioic acids is dictated by the presence of the C=N double bond and the acidic thiol proton. The nitrogen atom can act as a nucleophile, while the thiol proton can be abstracted by a base. The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. These characteristics make imidothioic acids and their derivatives versatile intermediates in organic synthesis, with applications in the formation of various heterocyclic compounds.

Role of N Aryl Substitution in Organic Compounds

The presence of an N-aryl substituent, in this case, a 4-chlorophenyl group, significantly modulates the electronic properties and reactivity of the imidothioic acid moiety. Aromatic rings can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org This type of reaction is distinct from the more common electrophilic aromatic substitution. masterorganicchemistry.com

For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The position of these electron-withdrawing groups relative to the leaving group is crucial for this stabilization. chemistrysteps.comlibretexts.org

Emerging Research Directions in Substituted Imidothioic Acid Chemistry

Established Methodologies for Imidothioic Acid Formation

The formation of the imidothioic acid functional group is a critical step in the synthesis of the target compound. Established methodologies typically involve the thionation of corresponding amides or the reaction of nitriles with a sulfur source.

A primary route to imidothioic acids is through the synthesis of thioamides, which can then be alkylated to form S-alkyl imidothioates. The Willgerodt-Kindler reaction is a classic method for thioamide synthesis, involving the reaction of an aryl alkyl ketone with elemental sulfur and an amine. chemrxiv.org More direct methods include the thionation of amides using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chemrxiv.org

A key reaction for the direct formation of imidothioates is the Pinner reaction and its thio-analogue. The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org This salt can then react with hydrogen sulfide (B99878) to yield a thionoester. wikipedia.org A more direct approach, the thio-Pinner reaction , utilizes a thiol instead of an alcohol, reacting with a nitrile in the presence of an acid catalyst to form a thioimidate. This reaction can be adapted to produce N-substituted thioimidates by reacting nitrilium ions, generated from nitriles and alkyl bromides, with hydrogen sulfide. chemrxiv.org

Another established method involves the direct alkylation of thioamides. While alkylation can occur at either the nitrogen or sulfur atom, O-alkylation is favored under certain conditions, leading to the formation of the desired imidothioate structure. chemrxiv.org

Regioselective Synthesis of N-(4-chlorophenyl) Moieties

The introduction of the N-(4-chlorophenyl) group in a regioselective manner is crucial for the synthesis of the target molecule. This is typically achieved through N-arylation reactions, where an amine is coupled with an aryl halide or another suitable precursor.

Copper-catalyzed cross-coupling reactions are effective for the amination of chlorobenzoic acids with aniline (B41778) derivatives. nih.govacs.org This method allows for the formation of N-aryl anthranilic acids with high regioselectivity, where amination occurs specifically at the position of the chlorine atom. nih.govacs.org Microwave-assisted N-arylation of 4-chloroquinazolines with various anilines has also been shown to be an efficient method for creating N-aryl bonds, often providing good yields in short reaction times. nih.gov

Exploration of Novel and Green Synthetic Routes

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

A notable green approach is the use of ultrasound in the synthesis of aryl thioamides. A comparative study demonstrated that the reaction of aromatic carboxylic acids with thiourea (B124793) in the presence of ammonium (B1175870) ceric nitrate (B79036) as a catalyst is significantly accelerated under sonication, leading to higher yields in shorter reaction times compared to conventional methods. utu.ac.in

Another green strategy involves the use of water as a solvent, which is non-toxic, inexpensive, and readily available. The synthesis of thioamides has been successfully carried out in water without the need for any catalysts or external energy input, providing a simple and scalable protocol. organic-chemistry.org Furthermore, the selective desulfurization of thioamides to amines has been achieved in neat water using dimethylaminoborane (B1631071) (DMAB), avoiding the need for hazardous reagents or high-pressure conditions. researchgate.net

The use of solvothermal conditions with thiourea as a thionating agent presents another environmentally benign method for converting esters and amides to their corresponding thio-compounds. researchgate.net Additionally, the use of a simple carbohydrate-derived eutectogel as a reusable reaction medium, combined with LED light, has been shown to facilitate the regioselective synthesis of 4-arylamino-1,2-naphthoquinones, showcasing the potential of novel reaction media in green chemistry. rsc.org

Optimization of Reaction Conditions and Yields in Imidothioate Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and side products. Key parameters that are often varied include temperature, solvent, catalyst, and reactant concentrations.

In the context of synthesizing imidothioates and their precursors, several studies have demonstrated the impact of optimizing these conditions. For instance, in the reductive cyclization to form a hexahydro-2,6-methano-1-benzazocine ring system, a systematic study of temperature, solvent, and base concentration was performed. researchgate.net The results, summarized in the table below, show that changing the solvent from DMF to NMP and increasing the temperature from 100 °C to 150 °C significantly improved the yield. Further optimization of the base concentration and dilution of the reaction mixture led to an excellent yield of 82%. researchgate.net

Similarly, in the synthesis of bis-arylsulfenyl-benzo-2,1,3-thiadiazoles, a palladium-catalyzed C-S cross-coupling reaction was optimized. researchgate.net The use of a specific catalyst (Pd-G3 XantPhos) and base (K₂CO₃) in DMF resulted in high product yields in a short reaction time. researchgate.net Microwave irradiation has also been employed to accelerate C-S cross-coupling reactions, leading to higher yields in the synthesis of 5-aryllthiobenzo-2,1,3-thiadiazole derivatives. researchgate.net

The following interactive table provides examples of how varying reaction conditions can impact the yield of a reaction, based on findings from the synthesis of related compounds.

EntryReactant(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
13aBredereck's reagentDMF8024Traces researchgate.net
23aTBAF/HMPADMF2548Traces researchgate.net
33aK₂CO₃/CuIDMF1502437 researchgate.net
43aK₂CO₃NMP1502445 researchgate.net
53aK₂CO₃NMP1502482 researchgate.net
6Aromatic acid, thioureaAmmonium ceric nitrateMethanolAmbient3-467-79 utu.ac.in
7Aromatic acid, thioureaAmmonium ceric nitrateMethanolUltrasound1.583-89 utu.ac.in

This data illustrates that a systematic approach to optimizing reaction parameters is essential for achieving efficient and high-yielding syntheses of complex organic molecules like this compound and its analogues.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the N-H proton. The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons due to the symmetry of the para-substituted ring. The electron-withdrawing effect of the chlorine atom and the iminothioyl group will influence the chemical shifts of these protons, typically causing them to appear downfield. The ethyl group attached to the imidothioic acid core will present as a quartet and a triplet. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
N-H Variable (broad) Singlet (br s) -
Aromatic H (ortho to Cl) 7.30 - 7.50 Doublet (d) ~8-9
Aromatic H (meta to Cl) 7.10 - 7.30 Doublet (d) ~8-9
-CH₂- 2.50 - 2.80 Quartet (q) ~7-8

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The spectrum is anticipated to show signals for the two distinct aromatic carbons of the 4-chlorophenyl ring, the carbon of the C=N bond, the carbon of the C=S bond (or the S-H bearing carbon in the tautomeric form), and the two carbons of the propyl group. The chemical shift of the C=S carbon is particularly characteristic and appears significantly downfield. For related thioamides, the C=S carbon signal can be found in the range of 190-210 ppm. In the case of related compounds like S-(4-chlorophenyl) benzothioate, the carbonyl carbon appears around 188.7 ppm nih.gov. For N-(p-chlorophenyl)acetamidine, the imine carbon (C=N) is observed at a different chemical shift, highlighting the structural differences mdpi.com. The predictability of ¹³C chemical shifts based on substituent effects has been studied for related heterocyclic systems, which can provide a basis for estimating the shifts in the target molecule scispace.com.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=S 195 - 205
C=N 160 - 170
Aromatic C (C-Cl) 132 - 136
Aromatic C (C-N) 140 - 145
Aromatic C (CH, ortho to Cl) 128 - 130
Aromatic C (CH, meta to Cl) 120 - 125
-CH₂- 25 - 35

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. hmdb.ca

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=N, C=S, and C-Cl bonds, as well as aromatic C=C stretching vibrations. The N-H stretching vibration will likely appear as a broad band in the region of 3100-3300 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C=N stretching vibration typically absorbs in the 1640-1690 cm⁻¹ region. The thioamide C=S stretching band is often weaker and can be found in the range of 1200-1000 cm⁻¹. The C-Cl stretching vibration will be observed in the fingerprint region, typically around 1090 cm⁻¹ and 830 cm⁻¹ for a para-substituted chlorobenzene (B131634) ring, as seen in related structures. nih.gov For comparison, N-(4-chlorophenyl)acetamide shows characteristic amide and C-Cl bands in its FT-IR spectrum. spectrabase.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=S bond, being polarizable, should also give a noticeable Raman signal. The C-Cl stretch is also typically Raman active. For the related N-(4-chlorophenyl)acetamide, Raman spectra have been documented and can serve as a reference for the vibrations of the chlorophenyl moiety. nih.gov

Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected FT-IR Frequency Expected Raman Frequency
N-H Stretch 3100 - 3300 (broad) Weak
Aromatic C-H Stretch 3050 - 3150 Strong
Aliphatic C-H Stretch 2850 - 2980 Moderate
C=N Stretch 1640 - 1690 Moderate
Aromatic C=C Stretch 1450 - 1600 Strong
C=S Stretch 1000 - 1200 Moderate

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound (C₉H₁₀ClNS) is expected to show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) and one sulfur atom (M⁺+2 contribution). The exact mass of the molecular ion would be a key identifier.

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the iminothioyl group. This could include the loss of the ethyl group, the chlorophenyl radical, or smaller neutral fragments. The fragmentation of related compounds, such as S-(4-chlorophenyl) benzothioate, shows cleavage around the thioester linkage. nih.gov Similarly, mass spectra of other chlorophenyl derivatives can provide clues to the expected fragmentation of the aromatic portion of the molecule. researchgate.net

Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion
[M]⁺, [M+2]⁺ Molecular ion
[M - C₂H₅]⁺ Loss of ethyl radical
[M - SH]⁺ Loss of sulfhydryl radical
[C₆H₄Cl]⁺ 4-chlorophenyl cation

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The chlorophenyl group conjugated with the iminothioyl moiety constitutes a chromophore. The π → π* transitions of the aromatic ring are expected to appear at shorter wavelengths (around 200-280 nm). The presence of the C=S group, which has non-bonding electrons (n) and a π-system, will likely give rise to a weaker n → π* transition at a longer wavelength. For related compounds like 4-chlorophenoxyacetic acid, UV-Vis spectra have been reported and show characteristic absorptions related to the chlorophenyl group. strath.ac.uk The prediction of UV-Vis spectra through computational methods is also a common approach to estimate the absorption maxima. nih.govmdpi.com

Expected UV-Vis Absorption Maxima (λ_max)

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Aromatic) 220 - 280 High

Computational and Theoretical Investigations of N 4 Chlorophenyl Propanimidothioic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of a molecule. For a hypothetical analysis of N-(4-chlorophenyl)propanimidothioic acid, DFT calculations using a suitable basis set (e.g., 6-311++G(d,p)) would be employed to find the lowest energy conformation of the molecule. These calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would involve mapping the electron density surface to visualize the distribution of charge across the molecule. Furthermore, the calculation of electrostatic potential (ESP) maps would identify electrophilic and nucleophilic sites, providing insights into the molecule's reactivity.

Tautomeric Equilibrium Analysis and Energetics (e.g., Imine-Thiol Tautomerism)

This compound can theoretically exist in tautomeric forms, primarily through imine-thiol tautomerism. This involves the migration of a proton between the nitrogen and sulfur atoms, resulting in an equilibrium between the imidothioic acid (imine-thiol) form and its corresponding thioamide (amide-thione) tautomer.

Computational analysis would be crucial to determine the relative stability of these tautomers. By calculating the Gibbs free energy of each tautomer using methods like DFT, the position of the tautomeric equilibrium can be predicted. The energy barrier for the interconversion between the tautomers could also be calculated, indicating the kinetic stability of each form. Such studies are essential as the predominant tautomer dictates the molecule's chemical and biological properties.

Molecular Orbitals and Spectroscopic Property Predictions (e.g., TD-DFT, NMR Chemical Shift Prediction)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and polarizability.

Time-Dependent Density Functional Theory (TD-DFT) would be used to predict the electronic absorption spectra (UV-Vis) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, theoretical NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This involves systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each step. The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The PES reveals the various stable conformers (local minima) and the energy barriers (saddle points) that separate them. Identifying the global minimum energy conformation is critical as it represents the most populated and, therefore, the most likely structure of the molecule under given conditions. This analysis provides a deeper understanding of the molecule's shape and how it might interact with other molecules. nih.gov

Reactivity, Reaction Mechanisms, and Stability of N 4 Chlorophenyl Propanimidothioic Acid

Reaction Pathways Involving the Imidothioate Functional Group

The imidothioate group, characterized by the C(=NH)SH functional group, is the primary site of reactivity in N-(4-chlorophenyl)propanimidothioic acid. Its chemical behavior is analogous to that of thioacids and amides, exhibiting a range of reaction pathways.

One key reaction is its conversion to thioesters. This can be achieved through various synthetic protocols. For instance, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the reaction with alcohols to form the corresponding S-esters. This process is widely applicable for the synthesis of N-urethane-protected α-amino/peptide thioacids from their acid counterparts, highlighting a relevant synthetic route. organic-chemistry.org

Furthermore, the imidothioate group can participate in cyclization reactions. While direct studies on this compound are not prevalent, analogous structures containing a 4-chlorophenylamino group have been shown to undergo base-catalyzed intramolecular cyclization. mdpi.com This suggests that under appropriate conditions, the nitrogen and sulfur atoms of the imidothioate group could act as nucleophiles, leading to the formation of heterocyclic systems. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the outcome of such transformations.

Dehydration of the corresponding amide to a nitrile using reagents like thionyl chloride (SOCl₂) is a common transformation. youtube.com While an imidothioic acid is not an amide, the potential for related condensation or elimination reactions exists, possibly leading to nitrile formation under specific dehydrating conditions.

Influence of the 4-Chlorophenyl Moiety on Reaction Selectivity

The 4-chlorophenyl group exerts a significant electronic influence on the reactivity of the entire molecule. The chlorine atom is an electron-withdrawing group through induction, which decreases the electron density on the aromatic ring and, by extension, influences the imidothioate functionality.

In the context of electrophilic aromatic substitution on the phenyl ring, the chlorine atom acts as a deactivating group and an ortho-, para-director. However, given the presence of the reactive imidothioate group, reactions are more likely to occur at that site rather than on the aromatic ring, unless harsh conditions are employed.

Investigation of Degradation Pathways and Chemical Stability

The chemical stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Hydrolysis represents a primary degradation pathway. Under acidic or basic conditions, the imidothioate linkage can be cleaved, leading to the formation of 4-chloroaniline (B138754) and propanethioic acid or their respective derivatives. The mechanism would likely involve nucleophilic attack of water or hydroxide (B78521) ions on the carbon of the C=N bond.

Oxidation of the thiol group is another potential degradation route. Thiols are susceptible to oxidation to form disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. The use of oxidizing agents or even exposure to air can promote this process.

The stability is also intrinsically linked to the strength of the bonds within the molecule. The bond dissociation energies of the C-H, C-N, C-S, and S-H bonds play a role in its thermal stability. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

For reactions such as thioesterification, the rate will depend on the concentration of the reactants, the temperature, and the presence of a catalyst. The reaction likely proceeds through a transition state where the nucleophilic alcohol attacks the electrophilic carbon of the imidothioate group. The activation energy for this process will determine the reaction rate.

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry of This compound as a ligand. Consequently, the detailed information required to generate an article covering the synthesis and characterization of its metal complexes, its ligand-metal binding modes, spectroscopic analysis of its coordination environments, and theoretical modeling of its metal-ligand interactions is not available in the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information solely on this specific chemical compound. Scientific inquiry into the coordination behavior of this particular ligand has not been a subject of published research.

Synthesis and Exploration of N 4 Chlorophenyl Propanimidothioic Acid Derivatives and Analogues

Structural Modifications at the Propanimidothioic Acid Backbone

One common modification strategy involves the cyclization of the backbone with other reagents to form complex heterocyclic systems. For instance, derivatives of N-aryl-β-alanines, which are structurally related to the propanimidothioic acid core, can be used as precursors for synthesizing various azole heterocycles. researchgate.net The reaction of an N-(4-chlorophenyl)-β-alanine hydrazide with reagents like 2,5-hexanedione (B30556) can lead to the formation of pyrrole (B145914) derivatives. researchgate.net Similarly, treatment with phenylisothiocyanates can produce N-phenylhydrazinecarbothioamides, which can be cyclized to form triazole rings. researchgate.net Thiazole derivatives can also be synthesized from N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanine, which is formed by reacting N-(4-chlorophenyl)-β-alanine with potassium thiocyanate. researchgate.net These cyclization reactions effectively transform the linear propanimidothioic acid-like backbone into a more rigid and complex heterocyclic structure.

Another approach to modifying the backbone is to alter the functional groups within it. The thioamide group (C(=S)NHR) itself is a key point for modification. It is known to exist in tautomeric equilibrium with the iminothiol form (C(SH)=NR). The preference for one tautomer over the other can be influenced by the surrounding chemical environment and the nature of the substituents. researchgate.net Detailed spectroscopic and computational studies, such as those using 13C NMR and Density Functional Theory (DFT), can elucidate the dominant tautomeric form in a given derivative. researchgate.net For example, in a study of a complex quinazolinone derivative containing a thioamide moiety, DFT calculations confirmed that the thioacetamide (B46855) (NHC=S) form was the stable tautomer in solution. researchgate.net

The length and substitution pattern of the propane (B168953) chain also offer opportunities for modification. While direct studies on N-(4-chlorophenyl)propanimidothioic acid are specific, broader research on related structures, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, demonstrates the synthesis of various derivatives by reacting the hydrazide group. researchgate.net This suggests that the terminal part of the propanimidothioic acid chain can be functionalized to introduce a wide range of chemical diversity.

Table 1: Examples of Backbone Modifications in Related N-Aryl Compounds

Starting Material AnalogueReagentResulting Backbone StructureReference
N-(4-chlorophenyl)-β-alanine hydrazide2,5-HexanedionePyrrole derivative researchgate.net
N-(4-chlorophenyl)-β-alanine hydrazidePhenylisothiocyanate / NaOHTriazole-thione derivative researchgate.net
N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanineMonochloroacetic acidThiazolidinedione derivative researchgate.net
2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneN,N'-DithiocarbonyldiimidazoleFused imidazolidine-2-thione researchgate.net

Derivatization Strategies on the 4-Chlorophenyl Ring

A primary strategy for derivatization is to alter the position or nature of the halogen substituent. While the parent compound contains a chlorine atom at the para-position (position 4), synthetic routes can be adapted to place the chlorine at the ortho- (position 2) or meta- (position 3) positions. Furthermore, the chlorine atom can be replaced with other halogens, such as fluorine, bromine, or iodine, to study the effect of halogen size and electronegativity on the molecule's properties.

Beyond halogen modifications, other functional groups can be introduced onto the phenyl ring. These can range from simple alkyl or alkoxy groups to more complex electron-donating or electron-withdrawing groups like nitro or amino moieties. The synthesis of such derivatives often starts from appropriately substituted anilines, which are then reacted to build the propanimidothioic acid side chain. For example, the synthesis of various N-(substituted phenyl) compounds has been widely reported in the literature, demonstrating the feasibility of introducing a wide range of substituents on the phenyl ring. nih.govnih.gov

In a study on pyrano[2,3-c]pyrazole derivatives, a series of compounds with the N-(4-chlorophenyl) substituent were synthesized, highlighting the importance of this specific substitution pattern. nih.gov Although this study focused on a different heterocyclic system, it underscores the interest in the N-(4-chlorophenyl) moiety as a building block in medicinal and materials chemistry. The synthesis of these compounds often involves multi-component reactions where a substituted aniline (B41778), such as 4-chloroaniline (B138754), is a key starting material. nih.gov

The synthesis of related amide structures, like N-(4-chlorophenyl)benzamide, also provides insight into derivatization strategies. nih.gov The starting materials for these compounds are typically a substituted aniline and a benzoyl chloride, and this modular approach can be adapted for the synthesis of thioamides as well.

Table 2: Potential Derivatization Strategies for the Phenyl Ring

Modification TypeExample SubstituentPosition on Phenyl RingRationale
Halogen IsomerizationChlorine2- (ortho) or 3- (meta)Study steric and electronic effects of substituent position.
Halogen ExchangeFluorine, Bromine4- (para)Investigate the impact of halogen electronegativity and size.
Introduction of Electron-Donating GroupsMethyl (-CH3), Methoxy (-OCH3)VariousIncrease electron density on the ring.
Introduction of Electron-Withdrawing GroupsNitro (-NO2), Cyano (-CN)VariousDecrease electron density on the ring.

Design Principles for Structure-Property Relationship Studies in Derivatives

The design of derivatives of this compound is guided by the principles of structure-property relationships. The goal is to understand how specific structural modifications translate into measurable changes in the chemical, physical, or biological properties of the molecule. This systematic approach is fundamental to the rational design of new compounds with desired characteristics.

A key aspect of these studies is the analysis of non-covalent interactions, which can be significantly altered by structural modifications. For example, the thioamide group is known to form strong hydrogen bonds, with the N-H group acting as a donor and the sulfur atom as an acceptor. In the crystal structure of a related compound, N-(4-chlorophenyl)benzothioamide, molecules are linked by N—H⋯S=C hydrogen bonds, forming chains within the crystal lattice. nih.gov The strength and geometry of these interactions can be tuned by changing the electronic properties of the 4-chlorophenyl ring or the steric bulk of the propanimidothioic acid backbone.

Computational chemistry plays a vital role in modern structure-property relationship studies. biointerfaceresearch.com Techniques like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). biointerfaceresearch.com The MEP map is particularly useful as it can predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. biointerfaceresearch.com By calculating these properties for a series of designed derivatives, researchers can build models that correlate structural features with specific properties.

For instance, in a study of a complex sulfonamide derivative containing a chlorophenyl group, DFT calculations were used to analyze the electronic structure and predict non-linear optical (NLO) properties. biointerfaceresearch.com The analysis of the HOMO-LUMO energy gap provided insights into the charge transfer characteristics of the molecule. biointerfaceresearch.com Similar computational approaches can be applied to derivatives of this compound to guide the synthesis of compounds with specific electronic or optical properties.

Structure-activity relationship (SAR) studies are a subset of structure-property studies that are particularly relevant in the context of biologically active molecules. In a study on pyrrolidine-based ligands for the melanocortin-4 receptor, a series of derivatives containing the 4-chlorophenyl group were synthesized and evaluated. nih.gov This work demonstrated that systematic modifications to the molecule, such as the introduction of different N-alkyl groups, led to significant changes in receptor binding affinity and functional activity. nih.gov These findings highlight the importance of a methodical approach to derivatization in order to optimize the desired properties of a lead compound.

Analytical Methodologies for Purity and Quantitative Determination of N 4 Chlorophenyl Propanimidothioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are powerful tools for the separation, identification, and quantification of N-(4-chlorophenyl)propanimidothioic acid. The selection of the appropriate technique and its operational parameters is critical to achieving reliable and reproducible results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of moderately polar to nonpolar compounds. While specific applications for this compound are not extensively documented in publicly available literature, the analytical principles for structurally related compounds can provide a foundational approach. For instance, the analysis of compounds containing a 4-chlorophenyl group often utilizes a C18 stationary phase.

A hypothetical RP-HPLC method for this compound could be developed using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure consistent ionization of the analyte. The optimal ratio of the organic and aqueous phases would be determined through method development to achieve a suitable retention time and peak shape. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

A study on a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, employed a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3) in a 50:50 (v/v) ratio, with UV detection at 225 nm. researchgate.netpensoft.netbohrium.com While not directly applicable, this provides a starting point for developing a method for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. It can be used to monitor reaction progress, identify fractions from column chromatography, and determine the number of components in a sample.

For a compound of this nature, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) as the mobile phase. The choice of the solvent system is optimized to achieve a retention factor (Rf) value that allows for clear separation from impurities. Visualization of the spots can be achieved under UV light or by using staining agents if the compound is not UV-active.

Validation of Analytical Methods for Research Applications

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research applications involving this compound, a validated method provides confidence in the accuracy, precision, and reliability of the generated data. The validation process typically evaluates several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an RP-HPLC method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be close to 1.

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies. A known amount of pure this compound is added to a sample matrix, and the mixture is analyzed. The percentage of the analyte recovered is then calculated.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision of the method over an extended period, often on different days, with different analysts or equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the analytical response.

The table below summarizes the typical validation parameters and their acceptance criteria for an analytical method.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.The analyte peak is well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery typically between 98% and 102%.
Precision (RSD) The degree of scatter between a series of measurements.RSD ≤ 2%
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)propanimidothioic acid, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4-chloroaniline with propanimidothioic acid derivatives under controlled conditions. Key steps include:

  • Thionyl chloride activation : Reacting carboxylic acid precursors with SOCl₂ to generate reactive intermediates (e.g., acid chlorides) .
  • pH and temperature control : Maintaining pH 6–8 and temperatures between 50–80°C to optimize coupling efficiency and minimize side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics . Reaction progress is monitored via TLC, and purity is ensured through recrystallization (e.g., ethanol/water systems) .

Q. How is structural integrity confirmed for this compound?

Multimodal spectroscopic validation is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl groups; thiourea NH signals at δ 10.3–10.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹; N-H bend at 1500–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error .

Q. What analytical methods are recommended for purity assessment?

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve impurities .
  • Melting point analysis : Compare observed values (e.g., 207–210°C) with literature to detect solvate formation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes or impurities:

  • Variable-temperature NMR : Probe rotational barriers (e.g., hindered C-N rotation in propanimidothioic acid derivatives) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C or ¹H-¹H couplings .
  • X-ray crystallography : Resolve tautomeric or conformational ambiguities via solid-state structure determination .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Flow chemistry : Enhance heat/mass transfer and reduce side reactions (e.g., overoxidation) .
  • Catalytic optimization : Use Pd/C or zeolites to accelerate coupling steps .
  • In-line purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines .

Q. How does the compound’s stability under acidic/basic conditions impact experimental design?

Hydrolysis studies (e.g., in 7 M HCl at 50°C for 6 hours) reveal degradation pathways:

  • Product analysis : Phthalic acid and 4-chloroaniline are common hydrolysis byproducts; monitor via IR (loss of C=S at 1250 cm⁻¹) and melting point shifts .
  • Buffered conditions : Use phosphate buffers (pH 7.4) for biological assays to prevent decomposition .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electron density maps to correlate substituent effects (e.g., Cl para-substitution enhances π-π stacking) with bioactivity .
  • Molecular docking : Screen against targets like ATP-binding enzymes (e.g., kinase inhibitors) to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How are impurities quantified during scale-up, and what thresholds are acceptable?

  • LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions specific to known side products (e.g., dimeric species) .
  • ICH guidelines : Adhere to ≤0.15% for genotoxic impurities in pharmaceutical intermediates .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

  • Kinetic assays : Measure IC₅₀ values via spectrophotometry (e.g., NADH depletion for dehydrogenase inhibition) .
  • Fluorescence polarization : Quantify binding affinity to kinases or proteases using FITC-labeled substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.